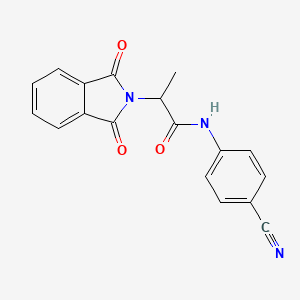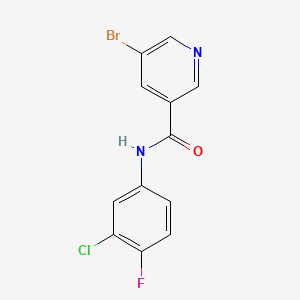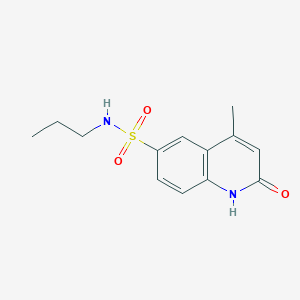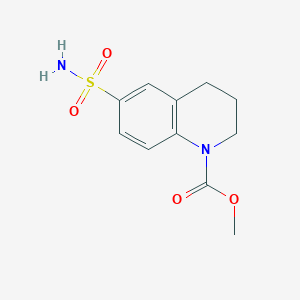
2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a benzylpiperazine moiety attached to a quinazolinone core, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced via nucleophilic substitution reactions. This step often involves the reaction of the quinazolinone intermediate with benzylpiperazine in the presence of a suitable base such as potassium carbonate.
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, which may include recrystallization or chromatographic techniques to ensure high purity.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to enhance yield, reduce reaction times, and minimize the use of hazardous reagents.
Chemical Reactions Analysis
2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby reducing disease progression.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique structural features and biological activities. Similar compounds include:
Cariprazine: An antipsychotic drug with a similar piperazine moiety.
Thieno[3,2-d]pyrimidine derivatives: These compounds share structural similarities and have been studied for their antitumor activities.
Pyridinone derivatives: Known for their inhibitory effects on specific enzymes and receptors.
The uniqueness of this compound lies in its specific combination of the quinazolinone core and benzylpiperazine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-21(2)12-18-17(19(26)13-21)14-22-20(23-18)25-10-8-24(9-11-25)15-16-6-4-3-5-7-16/h3-7,14H,8-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCPGVSHFUFCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-methoxyphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4426012.png)
![N'-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B4426016.png)
![3-(4-FLUOROPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID](/img/structure/B4426024.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B4426026.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4426034.png)



![6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426075.png)
methanone](/img/structure/B4426086.png)
![4-{2-[(1-BENZYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE](/img/structure/B4426088.png)
